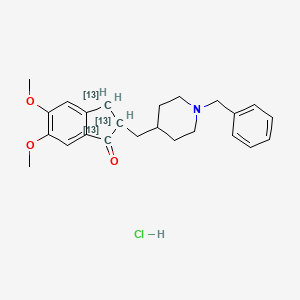

Donepezil-13C3Hydrochloride

Description

Fundamental Principles of Stable Isotope Incorporation in Drug Research

The core principle of stable isotope labeling lies in substituting one or more atoms in a molecule with their heavier, stable isotopic counterparts. clearsynth.commusechem.com For instance, a Carbon-12 (¹²C) atom, the most abundant form of carbon, can be replaced with a stable ¹³C isotope. nih.gov This substitution results in a molecule that is chemically and functionally almost identical to the original drug but has a slightly greater mass. nih.govnih.gov This mass difference is the key to its utility, as it allows the labeled molecule to be distinguished from its unlabeled counterpart by mass-sensitive analytical instruments, most notably mass spectrometers. nih.gov

Because the chemical properties are virtually unchanged, the labeled drug behaves in the same way as the unlabeled drug within the body. metsol.com This allows researchers to track the metabolic fate of the compound with great accuracy. clearsynth.com The technique is invaluable for several applications in drug development:

Metabolism Studies: Tracing how a drug is broken down into various metabolites. clearsynth.comsymeres.com

Pharmacokinetic Analysis: Determining the rate at which a drug is absorbed, distributed throughout the body, and ultimately excreted (ADME). nih.govmetsol.com

Quantitative Bioanalysis: Serving as a perfect internal standard for accurately measuring drug concentrations in biological samples like blood or plasma. arcinova.com

Mechanistic Studies: Elucidating the specific biochemical pathways and reaction mechanisms a drug is involved in. symeres.comscispace.com

The incorporation of stable isotopes can be achieved through chemical synthesis, where isotope-containing precursors are used to build the final molecule. symeres.com

Table 1: Key Applications of Stable Isotope Labeling in Drug Research

| Application Area | Description | Key Isotopes Used |

|---|---|---|

| Pharmacokinetics (ADME) | Tracing the absorption, distribution, metabolism, and excretion of a drug candidate to understand its lifecycle in the body. musechem.comnih.gov | ¹⁴C, ³H, ¹³C, ²H |

| Bioavailability Studies | Determining the fraction of an administered drug that reaches the systemic circulation, often comparing different formulations. nih.gov | ¹³C, ¹⁵N, ²H |

| Quantitative Mass Spectrometry | Use as an internal standard to ensure highly accurate and precise measurement of drug levels in biological fluids, correcting for sample loss during preparation. nih.govarcinova.com | ¹³C, ²H, ¹⁵N |

| Metabolite Identification | Aiding in the discovery and structural elucidation of drug metabolites by analyzing isotopic patterns in mass spectrometry data. nih.gov | ¹³C, ²H |

| Mechanism of Action Studies | Investigating the specific molecular interactions and biochemical pathways through which a drug exerts its therapeutic effect. nih.govcreative-proteomics.com | ¹³C, ¹⁵N, ²H |

Strategic Rationale for the Synthesis and Application of Donepezil-13C3 Hydrochloride

Donepezil (B133215) is a reversible acetylcholinesterase inhibitor used in the management of dementia associated with Alzheimer's disease. nih.govdrugbank.com In the course of its development and in post-marketing studies, precise quantification of the drug in biological matrices is essential. Donepezil is extensively metabolized in the body by cytochrome P450 enzymes (CYP2D6 and CYP3A4) into several major and minor metabolites. scbt.com This complex metabolic profile makes it challenging to accurately measure the concentration of the parent drug without a highly reliable analytical method.

This is the strategic rationale for the synthesis of Donepezil-13C3 Hydrochloride. It is a version of Donepezil where three Carbon-12 atoms have been replaced with Carbon-13 atoms. lgcstandards.com This labeled compound serves as an ideal internal standard for bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). arcinova.comscispace.com

The rationale is based on the following advantages:

Identical Chemical Behavior: Donepezil-13C3 Hydrochloride has the same chemical properties as unlabeled Donepezil. This means it behaves identically during sample extraction, cleanup, and chromatographic separation, effectively compensating for any procedural variations or sample loss.

Distinct Mass Signature: The three ¹³C atoms give the molecule a mass that is 3 Daltons higher than the unlabeled drug. lgcstandards.com A mass spectrometer can easily differentiate between the two compounds based on this mass difference, allowing for precise quantification of the unlabeled drug by measuring its ratio to the known amount of the added labeled standard. arcinova.com

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation, as it represents the gold standard for accuracy and robustness. arcinova.com

The synthesis of Donepezil-13C3 Hydrochloride is a deliberate strategy to enable the most accurate and reliable quantification of Donepezil in complex biological samples, which is critical for pharmacokinetic and clinical research. nih.govarcinova.com

Table 2: Comparison of Donepezil Hydrochloride and Its Isotope-Labeled Analog

| Property | Donepezil Hydrochloride | Donepezil-13C3 Hydrochloride |

|---|---|---|

| Primary Use | Therapeutic agent for Alzheimer's disease. nih.gov | Internal standard for bioanalytical research. lgcstandards.com |

| Molecular Formula | C₂₄H₂₉NO₃ · HCl | ¹³C₃C₂₁H₂₉NO₃ · HCl lgcstandards.com |

| Molecular Weight | 415.96 | 418.93 lgcstandards.com |

| CAS Number | 120011-70-3 lgcstandards.com | 1246814-90-3 lgcstandards.com |

| Isotopic Enrichment | Natural abundance | Enriched with three ¹³C atoms |

Historical Context and Evolution of Isotope-Labeled Compounds in Bioanalytical Methodologies

The use of isotopes as biological tracers has a rich history that is closely intertwined with technological advancements in analytical chemistry. nih.gov The story begins in the early 1930s with Harold Urey's discovery of deuterium (B1214612) (²H), a stable isotope of hydrogen. nih.gov This was quickly followed by pioneering work from researchers like Rudolf Schoenheimer and David Rittenberg, who used deuterium to label fatty acids and demonstrate the dynamic state of body constituents, challenging previous notions of a static metabolism. nih.gov

Following World War II, the landscape shifted temporarily. The increased availability of radioactive isotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), led to a decline in the use of stable isotopes for a period. nih.gov Radioisotopes were, at the time, easier to measure with high sensitivity using techniques like scintillation counting. nih.gov

However, the use of stable isotopes saw a major resurgence and has now become a dominant technique in modern bioanalysis for several reasons. nih.gov The primary driver was the development and refinement of mass spectrometry (MS). nih.govuit.no Advances in MS technology, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), provided an extremely sensitive and specific method for detecting and quantifying stable isotope-labeled compounds without the safety concerns and disposal issues associated with radioactive materials. nih.govscispace.com

This technological evolution has cemented the role of stable isotope-labeled compounds as the preferred tool for a wide range of bioanalytical applications. nih.gov Their use as internal standards in quantitative studies is now considered a best practice and is endorsed by global bioanalytical consortia and regulatory agencies, marking their journey from a niche research tool to an indispensable component of modern pharmaceutical science. arcinova.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H30ClNO3 |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i13+1,20+1,24+1; |

InChI Key |

XWAIAVWHZJNZQQ-RPXFAUAJSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[13CH2][13CH]([13C]2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

Origin of Product |

United States |

Synthetic Routes and Isotopic Enrichment Methodologies for Donepezil 13c3hydrochloride

Chemical Synthesis Pathways for Donepezil-13C3 Hydrochloride Precursors

A prevalent strategy for synthesizing the Donepezil (B133215) core involves an aldol (B89426) condensation reaction between 5,6-dimethoxy-1-indanone (B192829) and 1-benzyl-4-piperidinecarboxaldehyde. sci-hub.senih.gov An alternative approach utilizes a Darzen reaction, which proceeds through an epoxide intermediate. nih.gov For the synthesis of Donepezil-13C3, these pathways are modified to utilize precursors enriched with carbon-13 at specific locations.

The introduction of three carbon-13 atoms into the Donepezil structure necessitates the strategic synthesis or acquisition of labeled intermediates. A plausible and common labeling pattern involves incorporating ¹³C into the two methoxy (B1213986) groups on the indanone ring and the carbonyl carbon of the indanone itself.

The key intermediates in a typical Donepezil synthesis include:

5,6-dimethoxy-1-indanone : This is a primary precursor. For isotopic labeling, a common method involves the methylation of a dihydroxy-indanone precursor (5,6-dihydroxy-1-indanone) using a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide (¹³CH₃I). google.com This step introduces two of the three required ¹³C atoms.

1-benzyl-4-piperidinecarboxaldehyde : This second key precursor is typically condensed with the indanone moiety. scispace.com

1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide : This is a key intermediate formed after the condensation and benzylation steps in some synthetic routes. google.com

To incorporate the third ¹³C atom into the carbonyl position of the indanone ring, the synthesis must begin with a starting material already containing the label, which is then carried through the multi-step process of forming the indanone ring structure. google.com The critical step for ¹³C incorporation into the methoxy groups is the O-methylation of the corresponding catechol precursor.

Table 1: Key Intermediates in Donepezil Synthesis

| Intermediate Name | Role in Synthesis | Potential Labeling Strategy for ¹³C₃ |

|---|---|---|

| 5,6-dihydroxy-1-indanone | Precursor to the dimethoxy-indanone moiety | Synthesized from a precursor containing a ¹³C-labeled carbonyl group. |

| ¹³C-Methyl Iodide | Methylating agent | Used to introduce two ¹³C-labeled methyl groups onto the dihydroxy-indanone. google.com |

| 5,6-di(¹³C-methoxy)-1-(¹³C)-indanone | Labeled Precursor | The fully labeled indanone moiety ready for condensation. |

Optimizing reaction conditions is paramount in isotopic synthesis, primarily to maximize the incorporation of the expensive labeled reagents and to ensure high chemical and isotopic purity of the final product. biorxiv.org General optimization focuses on improving reaction yields, rates, and regioselectivity. nih.gov

Key optimization parameters include:

Stoichiometry : Careful control of the ratio of reactants is crucial. To ensure the complete consumption of a valuable labeled intermediate, the other reactant may be used in a slight excess.

Temperature and Reaction Time : These parameters are fine-tuned to drive the reaction to completion, maximizing the yield of the desired labeled product while minimizing the formation of byproducts or degradation. google.com

Catalysts and Reagents : The choice of base for condensation reactions (e.g., lithium diisopropylamide (LDA) vs. p-toluenesulphonic acid) can significantly impact yield and purity. sci-hub.segoogle.com

Energy Sources : Modern synthetic methods, such as ultrasound or microwave-assisted synthesis (e.g., using a Q-tube), have been shown to improve yields and shorten reaction times in the preparation of Donepezil precursors. nih.govmdpi.com These techniques can be particularly advantageous for efficiently incorporating isotopic labels.

Table 2: Optimization of a Key Reaction Step (O-Methylation)

| Parameter | Conventional Condition | Optimized Condition for Isotopic Labeling | Rationale |

|---|---|---|---|

| Reagent | CH₃I | ¹³CH₃I | Introduction of stable isotope. |

| Stoichiometry | Slight excess of methylating agent | Precisely controlled, near 1:1 ratio per hydroxyl group | To maximize incorporation of expensive ¹³CH₃I and prevent waste. |

| Base | K₂CO₃ | Stronger, non-nucleophilic base | To ensure complete deprotonation and efficient reaction. google.com |

| Solvent | Acetonitrile (B52724) or DMF | Anhydrous DMF | To ensure a dry environment, preventing hydrolysis of reagents. google.com |

| Temperature | Reflux | Room temperature to 60°C | To balance reaction rate with the stability of the labeled reagent. google.com |

Carbon-13 Labeling Strategies within the Donepezil Molecular Core

The synthesis of Donepezil-13C3 Hydrochloride requires a deliberate strategy to place the three heavy carbon atoms at specific positions within the molecule's core structure. chemicalbook.com This allows the compound to be used as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). nih.gov

Site-specific labeling ensures that the isotopic enrichment occurs only at the desired molecular positions. This is achieved through a carefully planned synthetic sequence where the labeled atoms are introduced via specific reagents or built from labeled starting materials.

For Donepezil-13C3, a logical approach involves:

Indanone Ring Labeling : Synthesizing the indanone ring system starting from a simple, commercially available building block that contains a ¹³C-labeled carbon destined to become the carbonyl carbon (C1). This requires a multi-step pathway, such as a Friedel-Crafts acylation followed by cyclization reactions. google.com

Methoxy Group Labeling : The most direct method for labeling the two methoxy groups is through the etherification of the 5,6-dihydroxy-1-indanone precursor (already containing the ¹³C at the C1 position) with a ¹³C-labeled methyl source, most commonly ¹³C-methyl iodide. google.com This reaction must be carried out under conditions that ensure high efficiency to incorporate both labeled methyl groups.

This dual approach ensures the precise placement of all three carbon-13 atoms, resulting in a molecule with a distinct mass shift and predictable fragmentation pattern in mass spectrometry.

The utility of an isotopically labeled standard is defined by its purity. Two types of purity are critical:

Chemical Purity : This refers to the absence of any other chemical species, including starting materials, byproducts, or degradation products. scispace.com High chemical purity (typically >98%) is essential for accurate quantification and is usually assessed by HPLC. scispace.comjocpr.com During the synthesis of Donepezil, several potential process-related impurities can form, which must be removed. nih.gov

Isotopic Purity (Enrichment) : This measures the percentage of the compound that contains the desired number of isotopic labels. For Donepezil-13C3, high isotopic enrichment means that the vast majority of the molecules contain three ¹³C atoms, with minimal presence of molecules containing zero, one, or two ¹³C atoms. This is determined by mass spectrometry, which can distinguish between the different isotopologues based on their mass-to-charge ratio. caymanchem.comresearchgate.net

Stoichiometric control is vital for managing the cost and efficiency of the synthesis. researchgate.net Since ¹³C-labeled reagents are significantly more expensive than their unlabeled counterparts, reactions are designed to maximize their incorporation, avoiding side reactions that would consume the label without leading to the desired product.

Post-Synthetic Purification and Comprehensive Characterization of Donepezil-13C3 Hydrochloride

Following the synthesis, the crude product is a mixture containing the desired labeled compound, unreacted starting materials, and various impurities. A rigorous purification and characterization process is required to isolate Donepezil-13C3 Hydrochloride and confirm its identity, purity, and isotopic enrichment.

Purification:

Chromatography : The primary method for purification is column chromatography on silica (B1680970) gel or, for higher purity, preparative high-performance liquid chromatography (prep-HPLC). nih.govtandfonline.com These techniques separate the target compound from impurities based on differences in polarity.

Recrystallization : This technique is often used as a final step to obtain the product as a high-purity crystalline solid and to isolate the desired salt form (hydrochloride). sci-hub.se

Characterization: A suite of analytical techniques is employed to provide a comprehensive profile of the final product.

| Elemental Analysis | Confirms the bulk elemental composition (C, H, N, Cl). | The results should match the calculated values for the molecular formula C₂₁¹³C₃H₃₀ClNO₃. scispace.com |

Advanced Chromatographic Purification Methods for Labeled Compounds

The purification of isotopically labeled compounds such as Donepezil-13C3 Hydrochloride is a critical step to ensure the final product is free from unlabeled precursors, reaction byproducts, and other impurities. High-purity labeled compounds are essential for their use as internal standards in quantitative bioanalysis and metabolic studies. Advanced chromatographic techniques are indispensable for achieving the requisite high levels of chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of labeled pharmaceuticals. For a molecule like donepezil, reversed-phase HPLC is often employed. The selection of the stationary phase (the column) and the mobile phase is optimized to achieve the best separation between the labeled compound and any closely related impurities.

In some cases, standard one-dimensional HPLC may not be sufficient to resolve all impurities, especially those that are structurally very similar to the target compound. In such scenarios, two-dimensional high-performance liquid chromatography (2D-HPLC) offers enhanced separation power. rsc.org In a 2D-HPLC system, fractions containing the compound of interest from the first column are automatically transferred to a second column with different selectivity for further purification. rsc.org This approach significantly increases peak capacity and resolution, enabling the isolation of the labeled compound with very high purity.

Size-exclusion chromatography (SEC) can also be utilized, particularly for separating larger molecules or when purification is based on molecular size and shape. mdpi.com While more common for macromolecules, it can be applied in specific contexts for small molecule purification. The choice of the chromatographic method is ultimately dictated by the specific chemical properties of the target molecule and the impurities present in the crude synthetic mixture.

| Chromatographic Technique | Principle of Separation | Typical Application for Labeled Compounds | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Primary purification method for small molecules like Donepezil-13C3 Hydrochloride to remove synthetic impurities. | mdpi.comacs.org |

| Two-Dimensional HPLC (2D-HPLC) | Utilizes two columns with different selectivities for enhanced resolution of complex mixtures. | Purification of labeled compounds from structurally similar impurities that co-elute in one-dimensional HPLC. | rsc.org |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Used for volatile labeled compounds; often coupled with mass spectrometry for analysis. | rsc.org |

Spectroscopic Confirmation of Isotopic Incorporation (e.g., NMR, High-Resolution Mass Spectrometry for Isotopic Purity)

Following purification, the confirmation of successful isotopic labeling and the determination of isotopic purity are accomplished using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the definitive methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can unequivocally confirm the position of the isotopic labels. mdpi.com For Donepezil-13C3 Hydrochloride, both ¹H NMR and ¹³C NMR spectra are analyzed.

¹³C NMR: The carbon-13 NMR spectrum is particularly informative for confirming isotopic enrichment. frontiersin.org In a standard ¹³C NMR spectrum of unlabeled donepezil, all carbon atoms produce signals of relatively low intensity due to the low natural abundance of ¹³C (about 1.1%). researchgate.net For Donepezil-13C3 Hydrochloride, the signals corresponding to the three ¹³C-labeled carbon atoms will be significantly enhanced in intensity, providing direct proof of successful isotopic incorporation at the intended positions. frontiersin.org Comparing the integrals of the enhanced signals to those of the unlabeled carbons allows for an estimation of the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial tool for confirming the elemental formula and assessing the isotopic purity of the labeled compound. researchgate.net It measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

The introduction of three ¹³C atoms into the donepezil molecule results in a predictable mass increase compared to the unlabeled compound. Unlabeled Donepezil has a monoisotopic mass of 379.2147 g/mol (for the free base). nih.gov Each ¹³C atom adds approximately 1.00335 Da to the mass compared to a ¹²C atom. Therefore, Donepezil-13C3 is expected to have a mass approximately 3 Da higher.

HRMS can resolve the isotopic peaks and determine the isotopic purity by comparing the signal intensity of the labeled molecule (M+3) to that of the unlabeled molecule (M) and any partially labeled species (M+1, M+2). acs.org This analysis yields a quantitative measure of the isotopic enrichment, which is a critical quality parameter for labeled internal standards. acs.org

| Analytical Technique | Information Obtained | Application to Donepezil-13C3 Hydrochloride | Reference |

|---|---|---|---|

| ¹H NMR | Confirms overall chemical structure and integrity. | Verifies the core structure of donepezil. ¹³C-¹H coupling can confirm label position. | mdpi.comnih.gov |

| ¹³C NMR | Confirms position and enrichment of ¹³C labels. | Shows highly intensified signals for the three labeled carbon atoms, confirming successful incorporation. | frontiersin.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurement and determines isotopic purity. | Confirms the expected molecular weight increase (~3 Da) and quantifies the percentage of the 13C3-labeled species versus unlabeled or partially labeled molecules. | acs.orgresearchgate.net |

Bioanalytical Method Development Utilizing Donepezil 13c3hydrochloride As an Internal Standard

Theoretical Framework of Isotope Dilution Mass Spectrometry for Quantitative Pharmaceutical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), to the sample prior to any processing steps. musechem.comlgcstandards.com This SIL-IS, in this case, Donepezil-13C3 Hydrochloride, is chemically identical to the analyte of interest (donepezil) but has a different mass due to the incorporation of heavy isotopes (¹³C). wuxiapptec.com

Because the SIL-IS and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. researchgate.netwaters.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the SIL-IS. musechem.com Mass spectrometry is then used to measure the ratio of the signal from the native analyte to the signal from the SIL-IS. This ratio is directly proportional to the concentration of the analyte in the original sample.

A key advantage of IDMS is its ability to effectively compensate for matrix effects. musechem.comresearchgate.net Matrix effects are a common challenge in bioanalysis where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification. musechem.com Since the SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, the ratio of their signals remains constant, ensuring the accuracy and reliability of the measurement. wuxiapptec.comwaters.com

Methodologies for Quantitative Analysis of Donepezil (B133215) in Complex Biological Matrices

The quantification of donepezil in biological matrices such as human plasma requires highly sensitive and selective analytical methods. plos.orgnih.govplos.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its superior performance characteristics. plos.orgresearchgate.net

The primary goal of sample preparation is to extract donepezil from the complex biological matrix while removing interfering substances that can cause matrix effects. plos.orgplos.org Common techniques for donepezil analysis include protein precipitation (PP) and liquid-liquid extraction (LLE). plos.orgresearchgate.net

Protein Precipitation (PP): This method involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins. researchgate.netmdpi.com While simple and fast, PP may not effectively remove all matrix components, particularly phospholipids, which can lead to ion suppression and impact the accuracy of the assay. plos.orgplos.org

Liquid-Liquid Extraction (LLE): LLE is often considered a superior technique for reducing matrix effects in donepezil analysis. plos.orgnih.gov This method involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. nih.govlcms.cz The choice of extraction solvent is critical and is optimized to maximize the recovery of donepezil while minimizing the co-extraction of interfering substances. plos.org For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a commonly used solvent system for donepezil extraction. nih.gov

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Hexane:Ethyl Acetate) |

| Principle | Protein denaturation and removal | Partitioning of analyte into an immiscible organic solvent |

| Advantages | Simple, rapid | Superior removal of matrix components, reduced matrix effects |

| Disadvantages | May not remove all interfering substances (e.g., phospholipids) | More time-consuming, requires solvent optimization |

| Reported Recovery for Donepezil | >90% mdpi.com | ~60% (without pH modifier) nih.gov |

This table provides a comparative overview of two common sample preparation techniques used in the bioanalysis of donepezil.

LC-MS/MS and UPLC-MS/MS are the preferred analytical techniques for the quantification of donepezil in biological fluids due to their high selectivity and sensitivity. plos.orgnih.gov UPLC-MS/MS offers advantages over conventional HPLC-MS/MS, including shorter run times, better resolution, and reduced solvent consumption. nih.govresearchgate.net

Method development involves optimizing several key parameters:

Chromatographic Column: C18 columns are widely used for the separation of donepezil. nih.govresearchgate.net

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) and an organic solvent (e.g., acetonitrile), is optimized to achieve good peak shape and separation. nih.govresearchgate.net

Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.netlcms.cz Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both donepezil and its SIL-IS are monitored, providing a high degree of selectivity. plos.orgresearchgate.net

| Parameter | LC-MS/MS Method | UPLC-MS/MS Method |

| Chromatography | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |

| Column | C18 (e.g., 150 mm x 3.9 mm, 4 µm) researchgate.net | C18 (e.g., 150 x 2.1 mm, 1.9 µm) nih.gov |

| Flow Rate | Typically 0.7 - 1 mL/min researchgate.net | Typically 0.25 - 0.3 mL/min nih.govnih.gov |

| Run Time | ~2.0 - 6.0 min researchgate.net | ~3 min nih.gov |

| Detection | ESI-MS/MS (MRM mode) | ESI-MS/MS (MRM mode) |

| Sensitivity | High | Very High |

This table summarizes typical parameters for LC-MS/MS and UPLC-MS/MS methods used for donepezil analysis.

The use of a stable isotope-labeled internal standard like Donepezil-13C3 Hydrochloride is crucial for achieving accurate and precise quantification in bioanalytical assays. musechem.comnih.gov A deuterated analog, Donepezil-D4, has also been successfully used for this purpose. nih.govresearchgate.net The SIL-IS is added to the plasma sample at a known concentration before the extraction process. nih.gov By monitoring the ratio of the peak area of the analyte (donepezil) to the peak area of the SIL-IS, variations introduced during sample preparation and analysis can be effectively compensated for. researchgate.netplos.org This approach significantly improves the reliability and reproducibility of the method. nih.gov

Rigorous Validation of Bioanalytical Assays Incorporating Donepezil-13C3 Hydrochloride

To ensure the reliability of the analytical data, bioanalytical methods must be rigorously validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). plos.orgnih.govnalam.ca Validation encompasses several key parameters. nih.govnih.gov

Specificity and Selectivity: Specificity refers to the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or co-administered drugs. nalam.cafda.gov Selectivity is assessed by analyzing blank plasma samples from multiple sources to ensure that no endogenous components interfere with the detection of donepezil or its SIL-IS at their respective retention times. nalam.canih.gov The response from any interfering peaks should not exceed 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. nalam.cafda.gov

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govijsrm.net This is established by analyzing a series of calibration standards prepared by spiking blank plasma with known concentrations of donepezil. rsc.org A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. mdpi.comactascientific.com

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Specificity/Selectivity | No significant interference at the retention times of the analyte and IS. Interference <20% of LLOQ for analyte and <5% for IS. nalam.cafda.gov | To ensure the method accurately measures only the intended analyte without interference from other matrix components. |

| Linearity (Correlation Coefficient) | r ≥ 0.99 nih.gov | To demonstrate a proportional relationship between the measured response and the analyte concentration over the intended range. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%). rsc.org | To define the lower boundary of the reliable measurement range. |

| Upper Limit of Quantification (ULOQ) | The highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. ijsrm.net | To define the upper boundary of the reliable measurement range. |

This table presents key validation parameters and their typical acceptance criteria for bioanalytical methods.

Evaluation of Accuracy, Precision, and Recovery of Donepezil-13C3 Hydrochloride

The validation of a bioanalytical method is crucial to ensure the reliability and reproducibility of the quantitative analysis of an analyte in a given biological matrix. When using an isotopically labeled internal standard (IS) such as Donepezil-13C3 Hydrochloride, the evaluation of accuracy, precision, and recovery is a cornerstone of this validation process, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). annexpublishers.comeuropa.eu These parameters demonstrate that the method is fit for its intended purpose.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the percentage of bias or relative error (%RE). Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV).

Bioanalytical method validation involves assessing both intra-batch (within-run) and inter-batch (between-run) accuracy and precision. nih.gov This is accomplished by analyzing quality control (QC) samples at multiple concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

While specific data for Donepezil-13C3 Hydrochloride is not publicly available, research on analogous stable isotope-labeled internal standards for donepezil, such as Donepezil-d5 (B12416487) and Donepezil-D7, provides representative validation data. For instance, in a bioequivalence study using Donepezil-d5 as an IS, the between-run accuracy was reported to be between 102.8% and 104.8%, with a precision (%CV) of less than 5%. annexpublishers.com Another study using Donepezil-D4 reported intra-batch accuracies ranging from 98.0% to 110.0% and inter-batch accuracies from 100.7% to 104.7%. nih.gov The corresponding intra- and inter-batch precision ranged from 0.98% to 5.59% and 2.74% to 7.97%, respectively. nih.gov Methods developed for donepezil analysis using a labeled IS have demonstrated high reproducibility. lcms.cz

Table 1: Representative Intra-Batch Accuracy and Precision Data for Donepezil Analysis using a Labeled Internal Standard This table presents synthesized data based on typical findings in bioanalytical literature for similar compounds.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |

| LLOQ | 0.5 | 0.52 | 4.0 | 6.5 |

| LQC | 1.5 | 1.47 | -2.0 | 5.1 |

| MQC | 40 | 41.2 | 3.0 | 3.8 |

| HQC | 75 | 73.5 | -2.0 | 2.9 |

Table 2: Representative Inter-Batch Accuracy and Precision Data for Donepezil Analysis using a Labeled Internal Standard This table presents synthesized data based on typical findings in bioanalytical literature for similar compounds.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |

| LLOQ | 0.5 | 0.53 | 6.0 | 7.8 |

| LQC | 1.5 | 1.54 | 2.7 | 6.2 |

| MQC | 40 | 39.8 | -0.5 | 4.5 |

| HQC | 75 | 76.1 | 1.5 | 3.5 |

Recovery

Recovery is the measure of the extraction efficiency of an analytical method, determined by comparing the analytical response from an amount of analyte added to and extracted from the biological matrix with the response from a pure standard solution of the same concentration. The recovery of the internal standard, Donepezil-13C3 Hydrochloride, should be consistent and reproducible, though it does not need to be 100%. The key is that the variability in recovery between the analyte and the IS is minimized, which is a significant advantage of using a stable isotope-labeled IS.

In studies using deuterated donepezil as an IS, the mean extraction recovery of donepezil was 88.4%, while that of donepezil-d5 was 91.3%. annexpublishers.com Another study reported average recoveries for donepezil and its IS (ondansetron, a non-isotopic IS in this case) to be 97.39% and 102.38%, respectively. nih.gov For a method using Donepezil-D7, the average recovery at the LLOQ was 107%. lcms.cz The consistency of recovery for the IS across different QC levels is paramount.

Table 3: Representative Extraction Recovery Data for Donepezil and Donepezil-13C3 Hydrochloride This table presents synthesized data based on typical findings in bioanalytical literature for similar compounds.

| Analyte | LQC (n=6) | MQC (n=6) | HQC (n=6) | Mean Recovery (%) | %CV |

| Donepezil | 87.5% | 89.1% | 90.5% | 89.0 | 1.7 |

| Donepezil-13C3 HCl (IS) | 90.2% | 91.5% | 92.3% | 91.3 | 1.2 |

Considerations for Stability and Carry-Over of the Labeled Compound in Analytical Systems

Stability

The stability of the analyte and the internal standard in the biological matrix and in processed samples is a critical component of bioanalytical method validation. europa.eu Stability studies are designed to evaluate how storage conditions and sample handling procedures may affect the concentration of the compounds. For Donepezil-13C3 Hydrochloride, its stability must be demonstrated under various conditions to ensure that the sample concentration remains unchanged from collection to analysis.

Typical stability evaluations include:

Freeze-Thaw Stability: Assesses the stability after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period that reflects the typical sample handling time. annexpublishers.com

Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -70°C) for the duration of the study sample storage. annexpublishers.comnih.gov

Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples while they are in the autosampler waiting for injection into the analytical instrument.

Studies on donepezil have shown it to be a relatively stable compound. For example, donepezil in plasma was found to be stable for at least 18 hours at room temperature and for at least 104 days when stored at -65 ± 10 °C. annexpublishers.com Another study confirmed that donepezil and its metabolites were stable for at least 184 days at -20°C. nih.gov The chemical and physical properties of Donepezil-13C3 Hydrochloride are nearly identical to the unlabeled compound, so its stability profile is expected to be very similar. Forced degradation studies on donepezil hydrochloride have shown it to be stable under photolytic and dry heat conditions but susceptible to degradation in alkaline, oxidative, and neutral conditions under heat. rjpbcs.comresearchgate.netscielo.br

Carry-Over

Carry-over is the appearance of an analyte signal in a sample (typically a blank) that is analyzed immediately after a high-concentration sample. It can lead to inaccuracies in the quantification of subsequent samples, particularly those at the LLOQ level. The potential for carry-over must be assessed during method validation. nih.govnih.gov

The assessment is typically performed by injecting a blank sample immediately after the highest concentration standard or QC sample. The response in the blank sample should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard. For methods analyzing donepezil, carry-over effects are evaluated, and well-developed LC-MS/MS methods ensure that no significant carry-over occurs. nih.gov This is often managed through optimized chromatographic conditions and effective needle wash procedures in the autosampler. lcms.cz The use of Donepezil-13C3 Hydrochloride as an IS allows for monitoring of carry-over not just for the analyte but for the IS channel as well, providing an additional layer of quality control.

Applications of Donepezil 13c3hydrochloride in Preclinical Pharmacokinetic Research

Design and Execution of In Vitro Pharmacokinetic Studies Employing Labeled Analogs

In vitro pharmacokinetic assays provide early insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The use of labeled analogs like Donepezil-13C3 Hydrochloride in these studies enhances the accuracy and reliability of the data.

Assessment of Plasma Protein Binding Dynamics

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is generally available to exert pharmacological effects. tandfonline.com In vitro plasma protein binding (PPB) studies are therefore essential. tandfonline.com The use of stable isotope-labeled compounds like Donepezil-13C3 Hydrochloride offers a significant advantage in these assays. nih.govnih.gov

In a typical in vitro PPB experiment, Donepezil-13C3 Hydrochloride is incubated with plasma from various species, including humans and preclinical animal models. tandfonline.com Techniques such as equilibrium dialysis or ultrafiltration are commonly employed to separate the free drug from the protein-bound drug. tandfonline.com The labeled compound allows for precise quantification of the drug in both the plasma and buffer compartments using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govtandfonline.com This is particularly advantageous for highly bound drugs, where the purity of a radiolabeled compound could otherwise be a concern. tandfonline.com

The data generated from these studies are crucial for several reasons:

Interspecies Comparison: Determining PPB across different species helps in the selection of appropriate animal models for further preclinical testing. tandfonline.com

Prediction of In Vivo Distribution: High protein binding can influence the volume of distribution and clearance of a drug. tandfonline.comtandfonline.com

Drug-Drug Interaction Potential: Understanding the binding characteristics can help predict potential displacement interactions with co-administered drugs. tandfonline.com

| Parameter | Description | Typical Method | Advantage of Labeled Analog |

| Fraction Unbound (fu) | The fraction of drug in plasma that is not bound to proteins. | Equilibrium Dialysis, Ultrafiltration | Accurate quantification by LC-MS, overcoming limitations of radiolabel purity for highly bound compounds. nih.govtandfonline.com |

| Binding Affinity (Ka) | The equilibrium association constant for the drug-protein interaction. | Scatchard Plot Analysis | Precise concentration measurements lead to more reliable affinity calculations. |

| Binding Capacity (n) | The number of binding sites per protein molecule. | Scatchard Plot Analysis | Enhanced accuracy in determining binding stoichiometry. |

This table provides a summary of key parameters assessed in plasma protein binding studies and the benefits of using a stable isotope-labeled analog like Donepezil-13C3 Hydrochloride.

Membrane Permeability and Transport Mechanism Elucidation

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. In vitro models, such as Caco-2 cell monolayers, are widely used to predict intestinal permeability. sigmaaldrich.com The use of labeled compounds like Donepezil-13C3 Hydrochloride in these assays allows for the precise measurement of its transport across the cell layer. nih.govmdpi.com

These studies can differentiate between passive diffusion and carrier-mediated transport. By analyzing the transport of Donepezil-13C3 Hydrochloride in the presence and absence of specific inhibitors of drug transporters (e.g., P-glycoprotein), researchers can elucidate the mechanisms governing its cellular uptake and efflux. nih.govmdpi.comnih.gov This information is critical for predicting oral absorption and potential for drug-drug interactions at the transporter level. mdpi.com The use of ¹³C-labeled compounds in conjunction with techniques like high-resolution mass spectrometry can facilitate the tracing of metabolic flux and transport in real-time. nih.gov

Preclinical In Vivo Pharmacokinetic Profiling in Animal Models Using Donepezil-13C3 Hydrochloride

In vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a living system. openmedscience.com The use of Donepezil-13C3 Hydrochloride in these studies provides a powerful tool for obtaining robust and detailed pharmacokinetic data. openmedscience.compharmaron.com

Methodological Approaches for Sample Collection and Processing in Animal Studies

Pharmacokinetic studies in rodents, such as rats and mice, are a standard part of preclinical drug development. symbiosisonlinepublishing.com These studies typically involve the administration of the drug followed by serial blood sampling to generate a concentration-time profile. symbiosisonlinepublishing.comnih.gov Common blood collection sites in rodents include the tail vein, saphenous vein, retro-orbital sinus, and jugular vein. symbiosisonlinepublishing.comopenpharmacologyjournal.com The choice of sampling technique can be influenced by factors such as the required sample volume and the desire to minimize stress on the animal. symbiosisonlinepublishing.com Advances in analytical sensitivity, often driven by the use of labeled compounds and LC-MS/MS, have enabled microsampling techniques, reducing the blood volume required per time point and the number of animals needed for a study. chromatographyonline.com

Collected blood samples are typically processed to obtain plasma or serum, which is then stored, often at -80°C, until analysis. chromatographyonline.com The use of Donepezil-13C3 Hydrochloride simplifies the bioanalytical process, as it can be easily distinguished from endogenous compounds, leading to cleaner and more reliable data.

Determination of Key Pharmacokinetic Parameters (e.g., Half-Life, Systemic Clearance, Volume of Distribution)

Following the analysis of plasma samples and the generation of a concentration-time curve, key pharmacokinetic parameters are calculated using non-compartmental analysis. dovepress.com The use of a labeled compound like Donepezil-13C3 Hydrochloride ensures the high-quality data needed for these calculations. d-nb.info

Key pharmacokinetic parameters determined include:

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half. dovepress.com For unlabeled donepezil (B133215), the elimination half-life is approximately 70 hours. scbt.com

Systemic Clearance (CL): The volume of plasma cleared of the drug per unit of time. pharmaron.com

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. pharmaron.com The steady-state volume of distribution for donepezil is reported to be 12-16 L/kg. scbt.com

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma. dovepress.com

Time to Maximum Concentration (Tmax): The time at which Cmax is reached. dovepress.com

Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure over time. dovepress.com

| PK Parameter | Description | Importance in Preclinical Research |

| Half-life (t½) | Time for plasma concentration to reduce by 50%. | Predicts dosing interval and time to reach steady state. |

| Systemic Clearance (CL) | Volume of plasma cleared of drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes. | Provides insight into the extent of drug distribution into tissues versus plasma. |

| Cmax | Maximum observed plasma concentration. | Relates to the peak pharmacological effect. |

| Tmax | Time to reach Cmax. | Indicates the rate of drug absorption. |

| AUC | Total drug exposure over time. | A key measure of bioavailability and overall exposure. |

This table outlines the primary pharmacokinetic parameters determined in preclinical in vivo studies and their significance.

Comparative Pharmacokinetics of Labeled and Unlabeled Donepezil for Isotope Effect Assessment

A critical consideration when using stable isotope-labeled compounds is the potential for a kinetic isotope effect (KIE). nih.gov A KIE occurs if the isotopic substitution alters the rate of a chemical reaction, such as metabolism. nih.govmdpi.com To ensure that the pharmacokinetic data obtained with Donepezil-13C3 Hydrochloride accurately reflects the behavior of the unlabeled drug, a comparative pharmacokinetic study is often conducted. mdpi.com

In such a study, a mixture of labeled and unlabeled donepezil is administered to animal models, and the plasma concentrations of both species are measured over time. nih.gov If the pharmacokinetic profiles of the two compounds are superimposable, it indicates the absence of a significant KIE, validating the use of the labeled compound as a tracer for the unlabeled drug. nih.gov While deuterium (B1214612) labeling can sometimes lead to notable KIEs, the use of ¹³C is generally considered less likely to cause significant effects, especially when the label is not at a site of metabolic cleavage. mdpi.com

Mechanistic Investigations of Donepezil Metabolism Employing Donepezil 13c3hydrochloride

In Vitro Metabolic Stability and Metabolite Identification Studies with Donepezil-13C3 Hydrochloride

In vitro systems are fundamental for predicting a drug's metabolic fate in the body. The use of Donepezil-13C3 Hydrochloride in these systems provides clear and unambiguous data on its stability and the identity of its metabolites.

To investigate the metabolism of Donepezil (B133215), various in vitro liver-derived systems are employed. Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. nih.govwindows.net The S9 fraction is a supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. nih.govwindows.netmdpi.com Isolated hepatocytes represent the most complete in vitro system, as they contain the full complement of metabolic enzymes and cofactors in a cellular environment. nih.gov

The metabolic stability of Donepezil-13C3 Hydrochloride can be assessed by incubating the compound with these preparations and monitoring its disappearance over time. Studies have shown that Donepezil is metabolized by CYP3A4 and CYP2D6 enzymes. nih.govmdpi.compharmgkb.org The use of the labeled compound ensures that the detected decrease in concentration is due to metabolism and not other factors like non-specific binding.

| In Vitro System | Primary Enzymes Present | Metabolic Phases Covered | Key Application in Donepezil-13C3 Hydrochloride Studies |

|---|---|---|---|

| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) | Phase I | Assessing the role of specific CYP isoforms (e.g., CYP3A4, CYP2D6) in the initial metabolism of Donepezil. nih.govmdpi.compharmgkb.org |

| S9 Fractions | CYP enzymes, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Phase I and Phase II | Providing a broader view of both initial oxidation and subsequent conjugation reactions of Donepezil. nih.govwindows.netmdpi.com |

| Isolated Hepatocytes | Full complement of hepatic enzymes and cofactors | Phase I and Phase II | Offering the most physiologically relevant in vitro model for predicting the overall hepatic clearance and metabolic profile of Donepezil. nih.gov |

Advanced mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for studying the metabolism of Donepezil-13C3 Hydrochloride. nih.govresearchgate.net The +3 Da mass shift of the labeled compound and its metabolites allows for their selective detection against a complex biological background. researchgate.net Non-targeted metabolomics approaches, combined with molecular networking, have proven to be reliable for identifying a wide range of metabolites. nih.govresearchgate.netnih.gov This involves comparing the MS/MS fragmentation patterns of the parent drug with those of potential metabolites, where structurally related compounds exhibit similar fragmentation. nih.gov

Through the use of Donepezil-13C3 Hydrochloride and advanced MS, numerous metabolites of Donepezil have been identified and structurally characterized. The primary metabolic pathways for Donepezil include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.govmdpi.comnih.govresearchgate.net These Phase I metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation. mdpi.comnih.gov

For instance, studies have identified major metabolites such as 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6). nih.gov The use of the 13C3-labeled parent compound confirms that these identified molecules are indeed metabolites and not endogenous interferences. The distinct isotopic signature facilitates their structural elucidation by providing a clear link back to the parent drug.

In Vivo Metabolic Profiling in Preclinical Models with Donepezil-13C3 Hydrochloride

In vivo studies in preclinical models, such as rats and mice, are crucial for understanding the complete metabolic profile of a drug in a whole-organism context. nih.govmdpi.comlgcstandards.com The administration of Donepezil-13C3 Hydrochloride to these models allows for the comprehensive tracking of its absorption, distribution, metabolism, and excretion (ADME).

Following administration of Donepezil-13C3 Hydrochloride, biological samples such as plasma, urine, feces, and various tissues are collected. nih.govresearchgate.netmdpi.com LC-MS/MS is the primary analytical technique for the detection and quantification of the labeled parent drug and its metabolites in these complex matrices. nih.govnih.govcpu.edu.cnmdpi.com The use of an isotopically labeled internal standard, such as Donepezil-d7, can further enhance the accuracy and precision of the quantification. nih.govmedchemexpress.com

Studies have successfully developed and validated LC-MS/MS methods for the simultaneous determination of Donepezil and its key metabolites in human plasma. nih.gov These methods demonstrate good linearity, selectivity, and reproducibility, making them suitable for pharmacokinetic studies. nih.govnih.gov

| Biological Matrix | Key Findings from Studies with Labeled Donepezil | Reference |

|---|---|---|

| Plasma | Intact Donepezil is the primary component, along with metabolites like 6-O-desmethyl donepezil. scbt.com A method for simultaneous quantification of Donepezil and three metabolites has been validated. nih.gov | nih.govscbt.com |

| Urine | A significant portion of the dose is excreted as metabolites, including glucuronide conjugates. Unchanged Donepezil is also present. scbt.comnih.gov | scbt.comnih.gov |

| Feces | Major route of excretion for metabolites, particularly those that have undergone biliary excretion. nih.govscbt.com | nih.govscbt.com |

| Brain | Radioactivity from labeled Donepezil readily crosses the blood-brain barrier, with the majority being the unchanged parent drug, indicating low permeability of its metabolites. nih.gov | nih.gov |

While stable isotope labeling is an invaluable tool, it is important to consider the potential for kinetic isotope effects (KIEs). A KIE can occur if the bond involving the heavier isotope is broken in the rate-determining step of a metabolic reaction, potentially slowing down the reaction rate. plos.org For Donepezil-13C3 Hydrochloride, the carbon-13 atoms are typically placed in positions not directly involved in the major metabolic reactions to minimize this effect. However, the possibility of an inverse KIE, where the reaction rate is slightly increased, can also exist. science.gov

Studies on enzyme induction and inhibition are also critical. Donepezil itself is metabolized by CYP3A4 and CYP2D6, and it's important to understand if it or its metabolites can induce or inhibit these or other enzymes. pharmgkb.orgfda.gov While some drugs can induce their own metabolism, there is no strong evidence to suggest this is a significant factor for Donepezil. nih.gov Conversely, inhibitors of CYP3A4 and CYP2D6 can increase Donepezil concentrations. fda.gov The use of Donepezil-13C3 Hydrochloride in such studies helps to precisely measure changes in its metabolic rate in the presence of potential inducers or inhibitors. nih.govsps.nhs.uk

Tracing Metabolic Fates and Excretion Pathways of Donepezil-13C3 and its Metabolites

The use of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic research, enabling the precise tracking of a drug and its metabolites through the body. While specific studies employing Donepezil-13C3 Hydrochloride are not prevalent in published literature, extensive research conducted with 14C-labeled donepezil hydrochloride provides a clear and directly applicable understanding of its metabolic fate and excretion pathways. The stable isotope labeling in Donepezil-13C3 Hydrochloride does not alter the molecule's biochemical properties, thus the data from 14C-labeled studies serve as an excellent surrogate for tracing its journey from administration to elimination.

Human mass balance studies using 14C-labeled donepezil have demonstrated that the compound is extensively metabolized and eliminated primarily through renal excretion. nih.govhpra.ie Following a single oral dose, the majority of the administered radioactivity is recovered in the urine, with a smaller portion eliminated in the feces. hpra.iehpra.ie Over a 10-day collection period, approximately 57% of the administered dose is recovered in the urine, while about 14.5% is found in the feces. hpra.ietorrentpharma.com This indicates that biotransformation followed by urinary excretion is the principal route of elimination for donepezil and its metabolites. nih.govhpra.ie A significant portion of the dose, around 28%, remained unrecovered after 240 hours, which suggests that donepezil and/or its metabolites may persist in the body for more than 10 days. hpra.iepfizer.com

| Excretion Route | Percentage of Administered Dose Recovered | Reference |

| Urine | ~57% | hpra.iehpra.ie |

| Feces | ~14.5% | hpra.iehpra.ie |

| Unrecovered | ~28% | hpra.iepfizer.com |

Table 1: Recovery of Radioactivity After a Single Oral Dose of Labeled Donepezil in Humans.

The biotransformation of donepezil is extensive, involving several key metabolic pathways. mdpi.comdrugbank.com These include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, with subsequent glucuronidation of the resulting metabolites. pfizer.commdpi.comresearchgate.net Studies have identified four major metabolites in plasma: 6-O-desmethyl donepezil, donepezil-cis-N-oxide, 5-O-desmethyl donepezil, and the glucuronide conjugate of 5-O-desmethyl donepezil. hpra.ietorrentpharma.comhpra.ie

The distribution of these metabolites varies between urine and feces. Unchanged donepezil is a major component found in both plasma and urine, accounting for approximately 17% of the dose recovered in urine. hpra.ienih.gov The major metabolite identified in urine is the hydrolysis product M4, followed by the glucuronidated conjugates M11 and M12. nih.govpfizer.com Conversely, the hydroxylated metabolites (M1 and M2) and the N-oxidation product (M6) appear to be eliminated to a lesser extent, primarily through fecal excretion. nih.gov This detailed tracking reveals that while hepatic metabolism is significant, the kidneys are the primary organ for eliminating the parent drug and its various byproducts. nih.govnih.gov

| Compound | Predominant Location / Excretion Pathway | Reference |

| Donepezil (Unchanged) | Plasma, Urine (major component) | nih.govhpra.ie |

| 6-O-desmethyl donepezil | Plasma | hpra.iehpra.ie |

| Donepezil-cis-N-oxide (M6) | Feces (minor pathway) | nih.govpfizer.com |

| 5-O-desmethyl donepezil | Plasma | hpra.iehpra.ie |

| Hydroxylated Metabolites (M1/M2) | Feces (minor pathway) | nih.govpfizer.com |

| Hydrolysis Product (M4) | Urine (major metabolite) | nih.govpfizer.com |

| Glucuronide Conjugates (M11/M12) | Urine | nih.govpfizer.com |

Table 2: Distribution and Primary Excretion Pathways of Donepezil and its Major Metabolites.

Advanced Analytical Techniques and Methodological Innovations for Labeled Donepezil Research

High-Resolution Mass Spectrometry and Isotope Pattern Analysis for Donepezil-13C3Hydrochloride and its Metabolites

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing the necessary mass accuracy and resolving power to distinguish between the labeled drug and its unlabeled counterparts, as well as their respective metabolites. When this compound is introduced into a biological system, it undergoes various metabolic transformations, resulting in a series of metabolites that retain the 13C3-label.

The core strength of HRMS in this context lies in its ability to accurately determine the mass-to-charge ratio (m/z) of ions, allowing for the confident identification of both the parent compound and its biotransformation products. The mass shift of +3.010 Da (3 x 1.00335 Da, the mass difference between 13C and 12C) for this compound compared to unlabeled Donepezil (B133215) serves as a unique signature that can be tracked across different metabolic species.

Isotope pattern analysis is then employed to confirm the presence and structure of these labeled molecules. The characteristic isotopic distribution, or the mass distribution vector (MDV), of a 13C-labeled compound provides a distinct fingerprint. For this compound, the M+3 peak will be significantly more abundant than in its natural, unlabeled form. This pattern is propagated to its metabolites, allowing researchers to trace the metabolic fate of the drug with high confidence. For instance, a metabolite formed through O-demethylation will still exhibit this characteristic +3 Da mass shift from its corresponding unlabeled metabolite.

A recent study on the metabolism of unlabeled donepezil in rats using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) identified a total of 50 metabolites, formed through pathways such as O-demethylation, N-debenzylation, and hydroxylation, followed by conjugation with glucuronic acid or sulfurous acid. mdpi.com Applying this to a study with this compound, HRMS would be able to distinguish the labeled metabolites from the endogenous metabolic background.

Table 1: Theoretical Mass Shifts for this compound and its Potential Metabolites

| Compound | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| Donepezil | 379.2148 | 382.2249 | +3.0101 |

| O-desmethyl-donepezil | 365.1991 | 368.2092 | +3.0101 |

| N-desbenzyl-donepezil | 289.1654 | 292.1755 | +3.0101 |

| Hydroxydonepezil | 395.2097 | 398.2198 | +3.0101 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Coupling this compound with Nuclear Magnetic Resonance (NMR) for Metabolic Tracing and Structural Confirmation

While mass spectrometry is highly sensitive for detecting and quantifying labeled compounds, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information that is invaluable for structural elucidation and positional isotope analysis. NMR is inherently quantitative and non-destructive, providing detailed insights into the molecular structure of this compound and its metabolites. nih.gov

In the context of metabolic tracing, 13C-NMR can directly detect the position of the 13C labels within the molecular structure of the parent drug and its metabolites. This is crucial for confirming that the label has not been scrambled or lost during metabolic processes and for definitively identifying the structure of novel metabolites. For instance, if the 13C3 label is on the methoxy (B1213986) groups of the indanone ring of Donepezil, 13C-NMR spectra would show enhanced signals for those specific carbon atoms.

The coupling of LC-MS with NMR (LC-MS-NMR) provides a powerful platform for comprehensive metabolite analysis. LC-MS can first be used to detect and quantify the labeled metabolites in a complex biological matrix. Subsequently, targeted fractions containing metabolites of interest can be isolated and subjected to NMR analysis for unambiguous structural confirmation. This hyphenated approach combines the high sensitivity of MS with the high structural resolution of NMR.

Table 2: Application of NMR in Labeled Donepezil Research

| NMR Technique | Application | Information Gained |

| 13C-NMR | Positional Isotope Analysis | Confirms the location of the 13C labels within the molecule. |

| 1H-NMR | Structural Elucidation | Provides information on the proton environment, aiding in the overall structural determination of metabolites. |

| 2D-NMR (e.g., HSQC, HMBC) | Structural Connectivity | Establishes correlations between protons and carbons, allowing for the complete structural assignment of novel metabolites. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Automated Sample Preparation and High-Throughput Screening Methodologies for Labeled Compounds

The analysis of large sample sets, typical in pharmacokinetic and metabolomic studies, necessitates efficient and robust sample preparation and analysis workflows. Automated sample preparation systems are increasingly employed to handle the repetitive and labor-intensive steps of extraction, purification, and concentration of analytes from biological matrices such as plasma, urine, and tissue homogenates. nih.govbioanalysis-zone.com

For studies involving this compound, automated platforms can perform protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) in a 96-well plate format. These systems minimize human error, improve reproducibility, and significantly increase sample throughput. bioanalysis-zone.com For example, an automated SPE method can be developed to selectively isolate Donepezil and its metabolites from plasma, followed by direct injection into an LC-MS/MS system for analysis.

High-throughput screening (HTS) methodologies, which combine automated sample preparation with rapid analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), enable the rapid quantification of labeled compounds in thousands of samples. nih.govresearchgate.net Methods such as paper spray mass spectrometry (PS-MS) are also emerging as rapid screening tools that require minimal sample preparation. nih.gov These HTS approaches are crucial for generating the large datasets required for comprehensive pharmacokinetic modeling and metabolic profiling.

Table 3: Comparison of Sample Preparation Techniques for Labeled Donepezil Analysis

| Technique | Throughput | Automation Potential | Selectivity |

| Protein Precipitation | High | High | Low |

| Liquid-Liquid Extraction | Medium | Medium | Medium |

| Solid-Phase Extraction | Medium-High | High | High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Data Processing, Bioinformatic Tools, and Statistical Analysis for Isotope-Labeled Compound Studies

The large and complex datasets generated from HRMS and NMR analyses of isotope-labeled compounds require specialized software and bioinformatic tools for processing, analysis, and interpretation. nih.gov The initial step in data processing involves peak picking, which is the identification of ion signals in the mass spectra. Algorithms such as XCMS are often used for this purpose. nih.gov

Following peak picking, software tools are used to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition) of this compound and its metabolites. nih.gov These tools can automatically detect the characteristic mass shift and isotopic pattern of the labeled compounds, distinguishing them from the unlabeled background. Software packages like Compound Discoverer can be used to detect compounds labeled with stable isotopes and analyze their isotopologue distribution. thermofisher.com

Statistical analysis is then performed to identify significant changes in the abundance of labeled metabolites across different experimental conditions or time points. Various statistical methods, including t-tests and analysis of variance (ANOVA), are employed to determine the significance of observed differences. mdpi.com For metabolic flux analysis, the isotopic labeling data is integrated with known metabolic pathway information to model the flow of the labeled atoms through the metabolic network.

Table 4: Key Bioinformatic and Statistical Tools in Labeled Compound Research

| Tool/Method | Purpose | Key Features |

| XCMS | Peak Picking and Alignment | Identifies and aligns features across multiple samples. nih.gov |

| MAVEN | Isotope Pattern Analysis | Visualizes and validates labeling patterns. nih.gov |

| Compound Discoverer | Labeled Compound Detection | Identifies unlabeled compounds and their isotopologues. thermofisher.com |

| t-test/ANOVA | Statistical Analysis | Determines the statistical significance of differences in metabolite levels. mdpi.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Perspectives and Emerging Applications of Donepezil 13c3hydrochloride in Drug Discovery and Development

Potential for Mechanistic Toxicology Studies at the Molecular Level

The application of stable isotope-labeled compounds like Donepezil-13C3 Hydrochloride is instrumental in mechanistic toxicology. By tracing the metabolic fate of the labeled Donepezil (B133215), researchers can gain a deeper understanding of its disposition and potential role in target organ toxicities. acs.orgnih.gov The use of compounds labeled with stable isotopes, such as carbon-13, in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitates the rapid acquisition and interpretation of data. acs.orgnih.gov This allows for the elucidation of complex metabolic pathways and the identification of metabolites. acs.orgnih.gov

In the context of Donepezil-13C3 Hydrochloride, this approach can help delineate the biochemical pathways involved in its biotransformation. This is crucial for understanding if any of its metabolites contribute to off-target effects or toxicities. By tracking the 13C label, scientists can pinpoint the specific molecular transformations the drug undergoes, providing insights into the enzymes and cellular processes involved. This level of detail is essential for building predictive models of toxicity and for designing safer drug candidates in the future. The use of stable isotope-labeled compounds can also aid in interpreting data from toxicogenomic studies, helping to link gene changes with the formation of reactive metabolites that may be responsible for toxicities. acs.orgnih.gov

Role in Drug-Drug Interaction Research and Enzyme Inhibition/Induction Profiling

Understanding the potential for drug-drug interactions is a critical aspect of drug development. Donepezil-13C3 Hydrochloride can be a valuable tool in this area. By using the 13C-labeled version of Donepezil, researchers can accurately track its metabolism in the presence of other drugs. alfa-chemistry.com This allows for a precise determination of how co-administered drugs may affect the metabolic clearance of Donepezil, and vice-versa.

The information gathered from such studies can help predict the likelihood of adverse drug interactions in a clinical setting. Furthermore, these studies can provide detailed information on which specific metabolic enzymes are involved in Donepezil's breakdown. This is crucial for enzyme inhibition and induction profiling, as it helps to identify which enzymatic pathways are most susceptible to interference from other medications. The insights gained from these investigations are vital for establishing safe co-administration guidelines for new and existing therapies.

Table 1: Key Research Areas for Donepezil-13C3 Hydrochloride in Drug Interaction Studies

| Research Area | Application of Donepezil-13C3 Hydrochloride | Potential Insights |

| Metabolic Pathway Identification | Tracing the biotransformation of the labeled compound. | Elucidation of primary and secondary metabolic routes. |

| Enzyme Phenotyping | Incubation with specific recombinant drug-metabolizing enzymes. | Identification of key enzymes responsible for metabolism. |

| Inhibition Studies | Co-incubation with known enzyme inhibitors. | Assessment of the potential for metabolic inhibition by other drugs. |

| Induction Studies | Pre-treatment of cellular or animal models with potential inducers. | Evaluation of the potential for accelerated metabolism. |

Advancements in Microdosing and Quantitative Pharmacology Utilizing Stable Isotope Tracers

Microdosing studies, which involve the administration of sub-pharmacological doses of a drug, represent a significant advancement in early-phase clinical research. The use of stable isotope-labeled compounds like Donepezil-13C3 Hydrochloride is particularly well-suited for these studies. nih.gov A key application is in determining the absolute oral bioavailability of a drug. nih.gov This is often achieved through a study design where a therapeutic oral dose of the unlabeled drug is co-administered with an intravenous microdose of the 13C-labeled version. nih.govnih.gov

This approach allows for the simultaneous measurement of both the oral and intravenous pharmacokinetic profiles, providing a highly accurate measure of bioavailability. The use of a stable isotope label avoids the need for radioactive tracers, enhancing the safety profile of these early human studies. nih.gov The high sensitivity of modern mass spectrometry techniques enables the precise quantification of the labeled drug, even at the very low concentrations seen in microdosing studies. nih.gov

Table 2: Comparison of Tracers in Microdosing Studies

| Tracer Type | Advantages | Disadvantages |

| 14C (Radiolabeled) | High sensitivity. | Exposure to radiation, specialized handling and disposal. |

| 13C (Stable Isotope) | No radiation exposure, safer for human studies. | Requires highly sensitive mass spectrometry for detection. |

Integration with Systems Biology and Pharmacometabolomics Approaches for Comprehensive Understanding

The fields of systems biology and pharmacometabolomics aim to provide a holistic understanding of how drugs affect biological systems. Stable isotope tracers like Donepezil-13C3 Hydrochloride are invaluable tools in these disciplines. researchgate.net By introducing the 13C-labeled drug into a biological system, researchers can trace its impact on various metabolic pathways. mdpi.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the rigorous reconstruction of metabolic networks and the analysis of metabolic fluxes. nih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Donepezil-<sup>13</sup>C3</sup> Hydrochloride in experimental samples?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-UV with a C18 column and buffer system (e.g., phosphate buffer pH 7.0 and acetonitrile in a 70:30 ratio) to confirm retention time and purity (relative standard deviation ≤2.0%) .

- Infrared (IR) spectroscopy to validate structural fingerprints, such as the carbonyl stretch (1H-inden-1-one) and aromatic C-H bending .

- Certified Reference Materials (CRMs) from qualified suppliers (e.g., Sigma-Aldrich) for cross-validation .

Q. What are the standard chromatographic conditions for quantifying Donepezil Hydrochloride and its isotopic variant (<sup>13</sup>C3)?

- Methodological Answer : Optimize separation using:

- Mobile phase : 0.05 M potassium dihydrogen phosphate (pH 3.0) and acetonitrile (75:25 v/v) .

- Detection : UV at 271 nm for maximal absorption .

- System suitability : Ensure resolution ≥2.0 between Donepezil and its impurities (e.g., related compounds from synthesis) .